molecular formula C45H37N3O3S B045284 (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester CAS No. 69689-86-7

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Cat. No.: B045284
CAS No.: 69689-86-7
M. Wt: 699.9 g/mol
InChI Key: FKRLRAWKHDWOEM-BCUHICPISA-N
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Description

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester is a complex organic compound that features a thiazole ring, tritylamino, and trityloxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Tritylamino and Trityloxyimino Groups: These groups can be introduced via nucleophilic substitution reactions using trityl chloride and appropriate amines or oximes.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tritylamino group.

    Reduction: Reduction reactions could target the oxime group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole ring or the trityl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like trityl chloride, amines, or oximes under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the thiazole ring and trityl groups suggests it might interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and trityl groups could facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Methyl Ester
  • (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Propyl Ester

Uniqueness

Compared to similar compounds, (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester may offer unique properties due to the specific arrangement of its functional groups. The ethyl ester group, for example, might confer different solubility or reactivity characteristics compared to methyl or propyl esters.

Properties

IUPAC Name

ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRLRAWKHDWOEM-BCUHICPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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